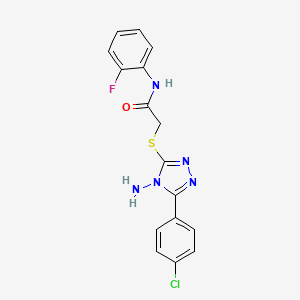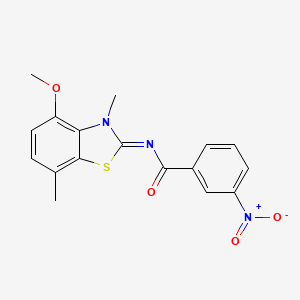
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MMBN, is a fluorescent probe that is widely used in scientific research. MMBN is a small molecule that has a unique structure and is highly sensitive to changes in the local environment. MMBN is used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
作用机制
The mechanism of action of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is based on its unique structure. This compound contains a benzothiazole ring that is highly sensitive to changes in the local environment. When this compound binds to a protein or other biomolecule, the local environment around the benzothiazole ring changes, leading to changes in fluorescence intensity. This change in fluorescence can be used to monitor changes in protein conformation, protein-protein interactions, and enzymatic activity.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on cells or tissues. This compound is a small molecule that is typically used at low concentrations in vitro to study biological processes.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is its high sensitivity to changes in the local environment. This compound is also relatively easy to synthesize and purify, making it a cost-effective probe for scientific research. However, one limitation of this compound is that it is not suitable for in vivo imaging studies due to its low photostability and poor tissue penetration.
未来方向
There are several future directions for the use of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide in scientific research. One area of interest is the development of new this compound derivatives that have improved photostability and tissue penetration. Another area of interest is the use of this compound in combination with other probes to study complex biological processes such as cell signaling pathways. Finally, the use of this compound in high-throughput screening assays is an area of active research, as this compound can be used to rapidly screen large numbers of compounds for their ability to interact with specific proteins or enzymes.
合成方法
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography.
科学研究应用
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is used in a wide range of scientific applications. One of the most common uses of this compound is as a fluorescent probe to study protein-protein interactions. This compound can be used to label proteins of interest and then monitor changes in fluorescence intensity as the proteins interact with each other. This compound can also be used to study enzyme activity by monitoring changes in fluorescence intensity as the enzyme catalyzes a reaction.
属性
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-7-8-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-4-6-12(9-11)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXLDLDKQGFGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)


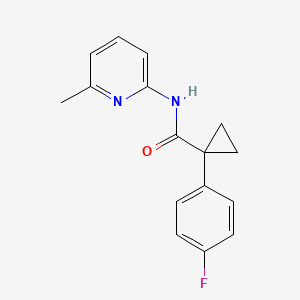
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)
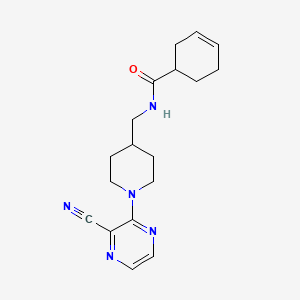
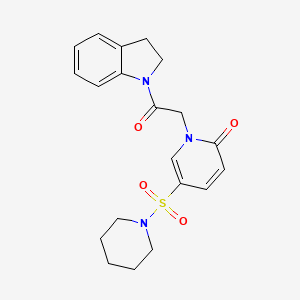
![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)
![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)


![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone](/img/structure/B2840932.png)
